5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-9(11-6)7(5-12)4-10-8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKATDZBNMRHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde and Its Core Analogues
De Novo Synthesis Strategies for the Pyrrolo[3,2-b]pyridine Core
The foundational step in synthesizing the target compound is the construction of the 1H-pyrrolo[3,2-b]pyridine bicyclic system. This scaffold, an isomer of azaindole, can be assembled through several powerful synthetic routes.
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern heterocyclic chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds required to build complex ring systems. nbuv.gov.ua Strategies for assembling pyrrolopyridine scaffolds often involve the annulation of a pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) core, or vice-versa. nbuv.gov.ua
Common palladium-catalyzed reactions employed in the synthesis of related isomers include Sonogashira coupling of halo-pyridines with terminal alkynes, followed by a tandem C–N coupling and cyclization to form the pyrrole ring. nbuv.gov.ua Similarly, the Suzuki-Miyaura cross-coupling can be used to introduce necessary carbon frameworks before an intramolecular cyclization step. nih.gov
A representative strategy, demonstrated in the synthesis of the isomeric 1H-pyrrolo[3,2-c]pyridine core, begins with a substituted pyridine, such as 2-bromo-5-methylpyridine. nih.gov This starting material undergoes a sequence of reactions, including palladium-catalyzed cross-coupling, to build the pyrrole ring onto the pyridine scaffold. For example, a Suzuki coupling reaction can introduce an aryl group at a specific position, which is a key step in building the final heterocyclic structure. nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 2 | pyridin-3-ylboronic acid | 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 55 |
| 3 | indol-5-ylboronic acid | 6-(indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
This table presents selected results from Suzuki coupling reactions in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, illustrating the utility of palladium catalysis. Data sourced from a study on related compounds. nih.gov
Vilsmeier-Haack Reactions and Related Formylation Methodologies
The Vilsmeier-Haack reaction is renowned primarily as a method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org However, its utility extends to the construction of heterocyclic systems, where the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) acts not just as a formylating agent but also as a cyclization promoter. ijpcbs.comnih.gov
While not a conventional de novo strategy for the direct synthesis of the simple pyrrolo[3,2-b]pyridine core, the Vilsmeier-Haack conditions can be employed in multi-step sequences to induce heteroannulation. The reaction can activate a substrate, facilitating an intramolecular cyclization to form a new ring. For instance, the reaction has been used to convert enolizable ketones into 2-chloronicotinonitriles, effectively building a functionalized pyridine ring. ijpcbs.com In more complex systems, such as 7-acetyl-2-arylindoles, the Vilsmeier-Haack reaction can lead to a one-pot C-3 formylation followed by a heteroannulation cascade to construct a fused six-membered ring, yielding a pyrroloquinolinone structure. nih.gov This demonstrates the reagent's capacity to facilitate ring-forming reactions under specific substrate conditions. nih.govnih.gov
Multi-Component Reaction Sequences for Pyrrolopyridine Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a complex product that incorporates substantial portions of all starting materials. nih.govmdpi.com This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. rsc.org
MCRs have been successfully applied to the synthesis of various pyrrolopyridine isomers. For example, a two-step MCR strategy has been developed for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using inexpensive starting materials and a recyclable solid acid catalyst under mild conditions. rsc.org Other MCRs, such as the Ugi-Zhu three-component reaction, have been coupled with cascade processes to assemble complex pyrrolo[3,4-b]pyridin-5-ones. mdpi.commdpi.com These methods highlight the power of MCRs to rapidly construct diverse and complex heterocyclic scaffolds.
Functionalization and Introduction of the 5-Methyl Group
A common and effective strategy for introducing the 5-methyl group onto the pyrrolo[3,2-b]pyridine core is to begin the synthesis with a pyridine precursor that already contains this substituent. This approach avoids potential issues with regioselectivity that could arise from attempting to methylate the pre-formed bicyclic system.
A pertinent example can be drawn from the synthesis of the related 6-aryl-1H-pyrrolo[3,2-c]pyridine scaffold, which commences with commercially available 2-bromo-5-methylpyridine. nih.gov The synthetic sequence involves several key transformations of this starting material:
Oxidation: The pyridine nitrogen is first oxidized, for instance with m-chloroperbenzoic acid (m-CPBA), to form 2-bromo-5-methylpyridine-1-oxide. nih.gov
Nitration: The resulting N-oxide is then nitrated. This step introduces a nitro group, typically at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov
Cyclization Precursor Formation: The nitro-substituted intermediate is reacted with an appropriate reagent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to install a side chain that will ultimately become part of the pyrrole ring. nih.gov
Reductive Cyclization: Finally, a reductive cyclization, often using iron powder in acetic acid, simultaneously reduces the nitro group and closes the ring to form the fused pyrrole, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov
This sequence effectively carries the methyl group from the initial pyridine starting material through to the final pyrrolopyridine product, establishing its position at the desired location on the pyridine portion of the scaffold.
Regioselective Formylation at the 3-Position to Yield the Carbaldehyde
Once the 5-methyl-1H-pyrrolo[3,2-b]pyridine core is assembled, the final step is the introduction of a carbaldehyde group. The Vilsmeier-Haack reaction is the premier method for this transformation due to its reliability and high regioselectivity with electron-rich heterocycles. wikipedia.orgorganic-chemistry.org
The reaction mechanism involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.org This reagent is a weak electrophile that readily reacts with activated aromatic systems. organic-chemistry.org The pyrrole ring of the pyrrolo[3,2-b]pyridine system is electron-rich and thus highly activated towards electrophilic aromatic substitution. Analogous to indole, which undergoes preferential electrophilic attack at the C-3 position, the formylation of 1H-pyrrolo[3,2-b]pyridine is expected to occur regioselectively at the C-3 position of the pyrrole ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired 3-carbaldehyde product. wikipedia.org Studies on related fused heterocyclic systems confirm that formylation preferentially occurs on the electron-rich five-membered ring over the pyridine ring in aromatic systems. researchgate.net
Optimization of Reaction Conditions and Scalability Studies for the Synthesis of 5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the reproducibility of a synthetic route, particularly when considering its potential for scale-up. Key parameters that are often investigated include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.
In the context of the Vilsmeier-Haack reaction, optimization studies have been performed for related complex syntheses, such as the formation of pyridine-fused porphyrins. thieme-connect.de In that work, the ratio of DMF to POCl₃ was systematically varied, along with the reaction temperature, to find the optimal conditions for product formation. It was found that a specific ratio of DMF to POCl₃ (5:6) at a precise temperature (80 °C) gave the highest yields, while deviations led to lower yields or decomposition. thieme-connect.de
| Entry | DMF:POCl₃ Ratio | Temperature (°C) | Yield of Product 3 (%) | Yield of Product 4 (%) |
| 1 | 1:3 | 80 | 37 | 11 |
| 2 | 1:5 | 80 | Decomposition | Decomposition |
| 3 | 1:1 | 80 | 42 | 18 |
| 4 | 3:4 | 80 | 48 | 20 |
| 5 | 4:5 | 80 | 50 | 21 |
| 6 | 5:6 | 80 | 51 | 22 |
| 7 | 5:6 | 60 | No Reaction | No Reaction |
| 8 | 5:6 | 100 | 45 | 19 |
This table illustrates the optimization of a modified Vilsmeier-Haack reaction for the synthesis of pyridoporphyrins. The data shows the significant impact of reagent stoichiometry and temperature on product yields. Data adapted from Sharma, G. et al., 2020. thieme-connect.de
Regarding scalability, synthetic routes developed using robust and efficient reactions have a higher potential for being performed on a larger scale. For instance, synthetic protocols for other complex pyrrolopyridine derivatives, such as those using free-radical cyclization, have been reported to be applicable on a gram scale without the need for extensive purification like column chromatography, indicating good scalability. beilstein-journals.org Such considerations are vital for the practical application of a synthetic method in medicinal or materials chemistry.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility
The production of this compound and related compounds hinges on synthetic strategies that can be evaluated based on their efficiency, the selectivity of key reactions, and the accessibility of starting materials. A primary route involves the initial synthesis of the 1H-pyrrolo[3,2-b]pyridine core, followed by a regioselective formylation step.
Efficiency
The final formylation step, typically the Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is generally efficient for electron-rich heterocycles. ijpcbs.com The yields for this reaction can vary depending on the specific substrate and reaction conditions. For example, a modified Vilsmeier-Haack strategy on related complex heterocyclic systems has shown yields can be optimized by adjusting the reagent ratios and temperature, with formylation of a pyrido[2,3-b]porphyrin yielding the desired aldehyde in up to 22% yield under optimized conditions. thieme-connect.de In the synthesis of pyrazole-4-carbaldehydes, altering the equivalents of POCl₃ has been shown to improve yields significantly, from 60% to 90%.
The following table provides a comparative overview of yields for formylation and related cyclization reactions in the synthesis of various pyrrolopyridine and analogous heterocyclic systems.
| Compound Type | Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine derivative | Cyclization/Amination | Piperidine, Ethanol | 87-91 | juniperpublishers.com |
| Pyrido[2,3-b]porphyrin | Vilsmeier-Haack Formylation | DMF, POCl₃ (5:6 ratio) | 22 | thieme-connect.de |
| Pyrrolo[3,4-b]pyridin-5-one | Ugi-Zhu/Cascade Cyclization | Ytterbium triflate, Microwave | 20-92 | mdpi.com |
| Pyrazolo[3,4-b]pyridine-5-carbaldehyde | Vilsmeier-Haack Formylation | POCl₃, DMF | Not specified | researchgate.net |
Selectivity
Selectivity, particularly regioselectivity, is a critical aspect of the synthesis, especially during the formylation step. The 1H-pyrrolo[3,2-b]pyridine system contains two fused rings: a pyridine ring and a more electron-rich pyrrole ring. Electrophilic substitution, such as the Vilsmeier-Haack reaction, is expected to occur preferentially on the pyrrole moiety.
Within the pyrrole ring, the C-3 position is the most likely site for formylation. This is consistent with the known reactivity of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), which undergo electrophilic substitution predominantly at the 3-position. rsc.org The Vilsmeier-Haack reaction is a well-established method for achieving this regioselective formylation on pyrrole and its fused derivatives. researchgate.netresearchgate.net This high degree of regioselectivity simplifies the synthesis, often leading to a single major product and avoiding complex purification procedures. Studies on pyrazolo[3,4-b]pyridines have also demonstrated regioselective formylation on the pyridine ring under Vilsmeier-Haack conditions, highlighting the method's utility in controlling the site of substitution in fused heterocyclic systems. researchgate.net
Accessibility
For comparison, the synthesis of the unsubstituted 1H-pyrrolo[3,2-b]pyridine would start from a simpler aminopyridine, which is generally more accessible. Routes to analogues with different substituents at the 5-position, such as 5-chloro-1H-pyrrolo[3,2-b]pyridine, have been developed starting from 6-chloro-pyridin-3-amine derivatives. chemicalbook.com The choice of synthetic route is therefore often a trade-off between the desired substitution pattern and the accessibility of the corresponding pyridine-based starting materials. Multi-component reactions, which utilize simple and readily available starting materials to construct complex molecules in a single step, offer an efficient alternative for synthesizing certain pyrrolopyridine scaffolds, such as pyrrolo[3,4-b]pyridin-5-ones. mdpi.com
Chemical Reactivity and Transformations of 5 Methyl 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde
Reactivity of the Pyrrolo[3,2-b]pyridine Core
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic aromatic substitution (SNAr) reactions on the pyrrolo[3,2-b]pyridine core are dictated by the electronic properties of the fused bicyclic system. The pyridine (B92270) ring is inherently electron-deficient and thus susceptible to nucleophilic attack, whereas the pyrrole (B145914) ring is electron-rich and generally unreactive towards nucleophiles. The reactivity of the pyridine ring is further enhanced by the electron-withdrawing effect of the fused pyrrole and the ring nitrogen atom.
Substitution is most favorable at the positions ortho and para to the pyridine nitrogen (C-4 and C-6), as the negative charge in the intermediate Meisenheimer complex can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comyoutube.com For these reactions to proceed efficiently, a competent leaving group, typically a halogen (Br, Cl), must be present at one of these activated positions.
While 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde itself does not possess a suitable leaving group for SNAr, its halogenated derivatives are versatile precursors. For instance, a hypothetical 6-bromo derivative could react with a wide range of nucleophiles, including alkoxides, thiolates, and amines, to yield diverse substituted products. sci-hub.se The scope of this transformation is broad, allowing for the introduction of various functional groups at the C-6 position.
| Nucleophile (Nu-H) | Reagent/Conditions | Product (at C-6) |
| Methanol | NaH, THF | Methoxy |
| Ethanethiol | K2CO3, DMF | Ethylthio |
| Morpholine | DIPEA, NMP, Heat | Morpholin-4-yl |
| Aniline | NaOt-Bu, Pd catalyst | Phenylamino |
| Sodium Azide | NaN3, DMSO | Azido |
Table 1. Representative Nucleophilic Aromatic Substitution Reactions on a Halogenated Pyrrolo[3,2-b]pyridine Scaffold.
Metal-Catalyzed Cross-Coupling Reactions at Diverse Positions
Metal-catalyzed cross-coupling reactions represent one of the most powerful strategies for the functionalization of heteroaromatic compounds, including the pyrrolo[3,2-b]pyridine scaffold. mdpi.comresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, typically by coupling an organometallic reagent with a halide or triflate derivative of the heterocycle.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples an organoboron species with a halide, is widely used for creating biaryl structures. mdpi.comresearchgate.netresearchgate.net A 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be coupled with various aryl- or heteroarylboronic acids or their esters to install diverse aromatic substituents at the C-6 position. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or DME. mdpi.comnih.gov
| Boronic Acid / Ester | Catalyst / Base | Product (Aryl group at C-6) |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Phenyl |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-Methoxyphenyl |
| Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos / K₃PO₄ | Thiophen-2-yl |
| Pyridine-3-boronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Pyridin-3-yl |
Table 2. Illustrative Suzuki-Miyaura Coupling Reactions on a 6-Bromo-pyrrolo[3,2-b]pyridine Scaffold.
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties through the palladium- and copper-catalyzed coupling of a terminal alkyne with a heteroaryl halide. nih.govacs.orgresearchgate.net This transformation provides a linear, rigid linker, which is valuable for constructing complex molecular architectures.
Heck Coupling: This reaction couples the heteroaryl halide with an alkene, offering a route to install vinyl or substituted vinyl groups on the pyrrolo[3,2-b]pyridine core. nih.gov
Derivatization Strategies Based on this compound
The title compound is a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of its aldehyde and methyl functionalities.
Synthesis of Substituted Pyrrolo[3,2-b]pyridine-3-carboxamides
The synthesis of pyrrolo[3,2-b]pyridine-3-carboxamides from the 3-carbaldehyde is readily achieved via a two-step process involving oxidation followed by amide bond formation.
Oxidation: The aldehyde group can be selectively oxidized to the corresponding carboxylic acid using mild conditions suitable for electron-rich heterocycles. The Pinnick oxidation, employing sodium chlorite (B76162) (NaClO₂) and a hypochlorite (B82951) scavenger like 2-methyl-2-butene, is a highly effective method for this transformation, minimizing side reactions.
Amide Coupling: The resulting 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can then be coupled with a diverse range of primary and secondary amines. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt/EDC (1-Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are commonly used to facilitate the formation of the amide bond under mild conditions. asiaresearchnews.comrsc.orgrsc.org This strategy allows for the systematic exploration of structure-activity relationships by varying the amine component.
| Amine | Coupling Reagent | Resulting Amide Moiety |
| Benzylamine | HATU, DIPEA | N-benzylcarboxamide |
| Cyclopropylamine | EDC, HOBt | N-cyclopropylcarboxamide |
| Piperidine | TBTU, DIPEA | (Piperidin-1-yl)methanone |
| 4-Fluoroaniline | HATU, DIPEA | N-(4-fluorophenyl)carboxamide |
Table 3. Scope of Amine Partners for the Synthesis of Pyrrolo[3,2-b]pyridine-3-carboxamides.
Formation of Fused Heterocyclic Systems from the Carbaldehyde Moiety
The carbaldehyde at the C-3 position is a key functional group for constructing novel, fused polycyclic heterocyclic systems via cyclocondensation reactions. wisdomlib.org This approach involves reacting the aldehyde with a bifunctional reagent, leading to an initial condensation followed by an intramolecular ring-closing step.
Fused Pyrazoles: Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) leads to the formation of a hydrazone intermediate, which can undergo intramolecular cyclization to yield a pyrazolo[3',4':3,4]pyrrolo[3,2-b]pyridine ring system.
Fused Pyridines/Pyrimidines: Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, under basic conditions (e.g., piperidine) yields a Knoevenagel adduct. This intermediate can then undergo intramolecular cyclization, often with the elimination of a small molecule, to form a fused pyridinone or aminopyridine ring, creating, for example, a pyrido[2',3':3,4]pyrrolo[3,2-b]pyridine derivative. nih.gov
| Reagent | Key Intermediate | Fused Ring System Formed |
| Hydrazine (H₂N-NH₂) | Hydrazone | Pyrazole (B372694) |
| Malononitrile (CH₂(CN)₂) | Knoevenagel Adduct | Aminopyridine |
| Ethyl Cyanoacetate | Knoevenagel Adduct | Pyridinone |
| Hydroxylamine (H₂N-OH) | Oxime | Isoxazole |
Table 4. Strategies for the Formation of Fused Heterocycles from the 3-Carbaldehyde Moiety.
Diversification through Side-Chain Modifications at the 5-Methyl and Other Positions
The 5-methyl group provides another site for diversification. Due to its position adjacent to the aromatic system, it exhibits "benzylic-like" reactivity and is susceptible to free-radical functionalization.
The most common transformation is a radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide. youtube.comorganic-chemistry.orgyoutube.com This selectively converts the methyl group into a bromomethyl group. The resulting 5-(bromomethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a highly valuable intermediate. The bromomethyl group is an excellent electrophile and can readily undergo SN2 reactions with a wide variety of nucleophiles. This allows for the introduction of diverse side chains at the C-5 position, including ethers, thioethers, amines, azides, and nitriles, greatly expanding the chemical space accessible from the parent compound.
| Nucleophile | Reagent / Conditions | Product (Side Chain at C-5) |
| Sodium Methoxide | NaOMe / MeOH | -CH₂OCH₃ (Methoxymethyl) |
| Sodium Cyanide | NaCN / DMSO | -CH₂CN (Cyanomethyl) |
| Diethylamine | Et₂NH / K₂CO₃ | -CH₂NEt₂ (Diethylaminomethyl) |
| Sodium Azide | NaN₃ / DMF | -CH₂N₃ (Azidomethyl) |
| Sodium Thiophenoxide | PhSNa / EtOH | -CH₂SPh (Phenylthiomethyl) |
Table 5. Diversification via Nucleophilic Substitution on the 5-Bromomethyl Derivative.
Applications of 5 Methyl 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde in Medicinal Chemistry Research As a Privileged Scaffold
The 5-Methyl-1H-pyrrolo[3,2-b]pyridine Scaffold in the Design of Novel Bioactive Ligands
The 1H-pyrrolo[3,2-b]pyridine core is recognized as a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets through various modifications of its basic structure. This framework mimics the purine (B94841) nucleobase, allowing it to interact with a wide range of ATP-binding sites in enzymes, particularly kinases. nih.gov The scaffold's nitrogen atoms can act as crucial hydrogen bond acceptors and donors, while the fused ring system provides a rigid conformation that can be favorably oriented within a target's binding pocket.
Researchers have utilized this scaffold to develop potent inhibitors for several enzyme classes and as modulators for receptors. For instance, derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been successfully designed as:
Acetyl-CoA Carboxylase (ACC1) Inhibitors: This enzyme is a key regulator of fatty acid synthesis, making it a target for oncology and metabolic diseases. nih.gov
Kinase Inhibitors: The azaindole structure is a common feature in inhibitors of various kinases, which are central to cellular signaling and are frequently dysregulated in cancer. nih.gov
GluN2B-Selective Negative Allosteric Modulators: Targeting the N-methyl-D-aspartate (NMDA) receptor is a strategy for addressing central nervous system disorders. The 1H-pyrrolo[3,2-b]pyridine core has been identified as a novel framework for developing such modulators. nih.govacs.orgnih.gov
The inclusion of a methyl group at the 5-position, as in 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, can further enhance the drug-like properties of the resulting ligands. This small lipophilic group can improve binding affinity by interacting with hydrophobic pockets in the target protein and may also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.
Structure-Activity Relationship (SAR) Investigations of 5-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. For derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, SAR investigations have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.
Exploration of Substituent Effects on Biological Activity Profiles
Systematic modification of the 1H-pyrrolo[3,2-b]pyridine scaffold has revealed key determinants of biological activity. In the development of ACC1 inhibitors based on a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide core, SAR studies highlighted the importance of substituents at the N-1 position of the pyrrole (B145914) ring.
Role of the Carbaldehyde and its Derivatives in Ligand-Target Interactions
The carbaldehyde group at the 3-position of the scaffold is a versatile and important functional group. It can act as a key pharmacophoric element or serve as a synthetic precursor for other functional groups, such as carboxamides, which have been shown to be critical for biological activity.
The aldehyde's oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target's binding site. For example, the N-formyl group, which is structurally related to the carbaldehyde, is known to be important for the optimal interaction of peptide ligands with formyl peptide receptors (FPRs). nih.govnih.gov This suggests that the formyl group on the pyrrolopyridine scaffold can play a direct role in receptor recognition and binding.
Furthermore, the carbaldehyde is an excellent synthetic handle. In the development of ACC1 inhibitors, the 3-carbaldehyde was converted into a variety of 3-carboxamide derivatives. SAR studies on these carboxamides revealed that both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the amide C=O) were essential for potent ACC1 inhibitory activity. nih.gov This demonstrates how the carbaldehyde, while potentially active itself, also serves as a gateway to generating derivatives with optimized interactions with their biological targets.
Research on Target-Specific Inhibitors and Modulators Derived from the Scaffold (e.g., Kinase Inhibition, ACC1 Inhibition)
The versatility of the 5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold has been demonstrated through its application in developing inhibitors and modulators for different target classes, primarily through in vitro studies.
Enzyme Inhibition Studies (in vitro)
The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a fruitful starting point for the discovery of potent enzyme inhibitors. A notable example is the development of inhibitors for Acetyl-CoA Carboxylase 1 (ACC1).
In a study focused on developing novel ACC1 inhibitors, a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were synthesized and evaluated. The initial lead compound showed promising activity, which was significantly improved through SAR studies. The optimized compound, a 1-isopropyl derivative, demonstrated potent inhibition of ACC1 in enzymatic assays and showed efficacy in a cellular context by reducing malonyl-CoA concentrations in a human colon cancer cell line (HCT-116). nih.gov The table below summarizes the in vitro ACC1 inhibitory activity for key compounds from this series.
| Compound | N-1 Substituent | ACC1 Inhibition IC₅₀ (nM) |
|---|---|---|
| 1a (Lead) | -H | 1000 |
| 1c | -Methyl | 10 |
| 1k | -Isopropyl | 13 |
Data sourced from a study on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors. nih.gov
Receptor Binding Assays (in vitro)
Beyond enzyme inhibition, the 1H-pyrrolo[3,2-b]pyridine scaffold has been effectively used to create selective modulators of receptors, such as the GluN2B subunit of the NMDA receptor. A high-throughput screening campaign identified this scaffold as a novel starting point for developing GluN2B negative allosteric modulators (NAMs). nih.gov
Lead optimization efforts focused on improving physicochemical properties and reducing off-target effects. This led to the identification of several potent compounds. Their efficacy was confirmed not only through in vitro potency assays but also through in vivo receptor occupancy studies in rats, which measure the degree to which a compound binds to its target in the brain. nih.govacs.orgnih.gov The table below presents the in vitro potency and in vivo receptor occupancy for selected compounds from this series.
| Compound | In Vitro GluN2B Potency IC₅₀ (nM) | In Vivo Receptor Occupancy (%) at 10 mg/kg |
|---|---|---|
| 9 | 22 | 80 |
| 25 | 11 | 76 |
| 30 | 12 | 88 |
| 34 | 4.4 | 100 |
Data sourced from a study on 1H-pyrrolo[3,2-b]pyridine GluN2B-selective negative allosteric modulators. nih.gov
These studies collectively highlight the power of the this compound scaffold and its parent core in generating diverse and potent bioactive molecules for a range of therapeutic targets.
Cellular Mechanism of Action Studies (e.g., antiproliferative activity, apoptosis induction in cell lines)
While direct cellular mechanism of action studies on this compound are not extensively documented in publicly available research, the broader class of pyrrolopyridine derivatives has been the subject of numerous investigations, revealing significant antiproliferative and apoptosis-inducing activities across various cancer cell lines. These studies provide valuable insights into the potential mechanisms through which derivatives of this scaffold exert their cytotoxic effects.
Derivatives of the closely related pyrrolo[3,2-d]pyrimidine scaffold have demonstrated notable antiproliferative properties. For instance, halogenated pyrrolo[3,2-d]pyrimidines have been evaluated for their activity against several cancer cell lines. nih.gov Studies on two such compounds revealed differences in their cytotoxic mechanisms in triple-negative breast cancer MDA-MB-231 cells. One compound induced cell accumulation in the G2/M phase of the cell cycle with minimal evidence of apoptosis, whereas a second, more potent compound, robustly induced apoptosis along with G2/M cell cycle arrest. nih.govnih.gov
The introduction of specific chemical groups at certain positions of the pyrrolopyrimidine ring has been shown to significantly enhance potency. For example, the introduction of iodine at the C7 position of 2,4-dichloro pyrrolo[3,2-d]pyrimidines led to a 5- to 20-fold increase in antiproliferative activity. nih.gov
The following interactive table summarizes the in vitro antiproliferative activity of selected halogenated pyrrolo[3,2-d]pyrimidine derivatives.
Table 1: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1 (2,4-dichloro) | L1210 | 2.3 |
| CEM | 2.4 | |
| HeLa | 3.1 | |
| MDA-MB-231 | 1.8 | |
| 2 (2,4-dichloro-7-iodo) | L1210 | 0.11 |
| CEM | 0.23 | |
| HeLa | 0.40 | |
| MDA-MB-231 | 0.35 | |
| 3 (2,4-bis(benzyloxy)) | L1210 | 27 |
| CEM | >50 | |
| HeLa | 28 | |
| MDA-MB-231 | 24 | |
| 4 (2,4-bis(benzyloxy)-7-iodo) | L1210 | 2.0 |
| CEM | 2.9 | |
| HeLa | 3.3 |
Lead Identification and Optimization Strategies for Pyrrolopyridine-Based Compounds
The process of discovering and refining novel therapeutic agents based on the pyrrolopyridine scaffold involves systematic lead identification and optimization strategies. These strategies aim to enhance the potency, selectivity, and pharmacokinetic properties of initial "hit" compounds. danaher.com
Lead Identification
Lead identification is the initial phase where promising compounds are selected from a larger pool of "hits" generated through various screening methods. researchgate.net For pyrrolopyridine-based compounds, a common approach involves high-throughput screening (HTS) of chemical libraries to identify molecules that exhibit a desired biological activity. nih.gov
Another key strategy is structure-based drug design, where computational methods like molecular docking are used to predict the binding of pyrrolopyridine derivatives to a specific biological target, such as a protein kinase. patsnap.com The pyrrolopyridine scaffold is known to mimic the purine ring of ATP, making it a suitable candidate for designing kinase inhibitors. nih.gov The selectivity of these inhibitors is often determined by the various substituents attached to the core nucleus. nih.gov
Lead Optimization
Once a lead compound is identified, lead optimization is employed to improve its drug-like properties. This is an iterative process involving the synthesis and testing of analogues to establish a Structure-Activity Relationship (SAR). patsnap.com The goal is to enhance efficacy, minimize off-target effects, and improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. danaher.com
Key lead optimization strategies for pyrrolopyridine-based compounds include:
Modification of Substituents: The biological activity of pyrrolopyridine derivatives can be fine-tuned by altering the substituents on the core ring structure. For example, in the development of Janus kinase 1 (JAK1) selective inhibitors, N-alkyl substitution on the 1H-pyrrolo[2,3-b]pyridine carboxamide scaffold was a key design element. acs.org
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. patsnap.comnih.gov
Scaffold Hopping: This strategy involves modifying the core structure of the molecule while maintaining the essential functional groups required for biological activity. This can lead to the discovery of novel chemical series with improved properties. patsnap.com
Improving Pharmacokinetic Properties: Modifications are made to enhance metabolic stability, solubility, and cell permeability. For pyrrolopyrimidine derivatives, optimization efforts have focused on improving microsomal stability to increase the compound's half-life in the body. nih.gov
Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling help in predicting how structural changes will affect the biological activity of the compound, thereby guiding the synthetic efforts in a more rational direction. patsnap.com
Through these systematic approaches, the pyrrolopyridine scaffold can be effectively utilized to develop novel drug candidates with improved therapeutic potential.
Theoretical and Computational Studies of 5 Methyl 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Energetics
It is anticipated that DFT calculations would reveal a nearly planar structure for the fused pyrrolopyridine ring system of 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are expected to be delocalized across the entire π-conjugated system. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and is modulated by the attached functional groups. nih.gov For comparison, the calculated HOMO-LUMO gap for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) was found to be 5.52174 eV, providing a benchmark for its reactivity. nih.gov A similar computational analysis of the title compound would clarify how the methyl and carbaldehyde substituents influence the electronic characteristics of the core structure.
Moreover, computational studies on analogous pyridine (B92270) derivatives using the B3LYP/6-311++G(d,p) level of theory have demonstrated a strong correlation between calculated structural parameters and those determined by experimental X-ray diffraction. nih.gov These studies yield precise data on bond lengths, bond angles, and Mulliken charge distribution, offering a detailed view of the local electronic environment around each atom. nih.govjmaterenvironsci.com In one such study on a pyrazole (B372694) derivative, the correlation coefficient (R²) between calculated and experimental values was 0.9722 for bond lengths and 0.9387 for bond angles, underscoring the predictive power of these methods. nih.gov
| Parameter | Method | Value | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | M06-2X/6-311++G(d,p) | 5.52 | nih.gov |
| Optimized Bond Length (C=N, Å) | B3LYP/6-311++G(d,p) | 1.291 | nih.gov |
| Optimized Bond Angle (C-N-C, °) | B3LYP/6-311++G(d,p) | 104.39 | nih.gov |
| Mulliken Charge on N atom (ē) | DFT/6-311G(d,p) | -0.241 | jmaterenvironsci.com |
Table 1: Representative Data from Quantum Chemical Calculations on Related Heterocycles. This table presents typical data obtained from DFT calculations on analogous heterocyclic systems to illustrate the expected outputs for this compound.
Conformational Analysis and Tautomerism Studies of the Pyrrolopyridine System
Understanding the three-dimensional shape and potential for structural isomerism is vital for predicting a molecule's biological activity. Conformational analysis of pyrrolopyridine derivatives often involves mapping the potential energy surface (PES) to locate the most stable three-dimensional arrangements (conformers). mdpi.com In a study of a related pyrrolo-thiazole derivative, three distinct conformers were identified based on the spatial orientation of its methyl ester groups. nih.gov For this compound, the main source of conformational flexibility would be the rotation of the aldehyde group, which is expected to have two stable planar orientations (syn and anti) relative to the pyrrole (B145914) ring.
Tautomerism, the interconversion of structural isomers through proton migration, is a characteristic feature of many nitrogen-containing heterocycles. The pyrrolo[3,2-b]pyridine scaffold can exist in different tautomeric forms based on the location of the pyrrolic and pyridinic protons. DFT calculations are the standard method for assessing the relative stabilities of these tautomers by comparing their Gibbs free energies. mdpi.com Studies on similar azole compounds have shown that the most stable tautomer can vary depending on the substituents and the solvent environment. mdpi.com For the title compound, the primary tautomeric equilibrium would be between the 1H- and 4H- forms. Computational modeling would be essential to determine the predominant tautomer under physiological conditions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational approach that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein, and estimates the strength of this interaction. This technique is a cornerstone of modern drug discovery and has been applied to various pyrrolopyridine derivatives. For example, compounds with a 1H-pyrrolo[2,3-b]pyridine core have been investigated as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a protein implicated in colorectal cancer. researchgate.net Docking these molecules into the active site of TNIK (PDB ID: 2X7F) provided critical insights into the molecular interactions driving their inhibitory effect. researchgate.net
Following docking, molecular dynamics (MD) simulations are frequently used to evaluate the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.gov A 100-nanosecond MD simulation was used to confirm the stable binding of a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivative to the main protease of the SARS-CoV-2 virus. nih.gov Such simulations offer a dynamic view of the binding event, helping to refine the understanding of the interactions. nih.govnih.gov Should this compound be explored as a potential drug candidate, these computational strategies would be indispensable for predicting its binding efficacy and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that link the chemical structure of a series of compounds to their biological activity. For derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold, 3D-QSAR studies have been successfully employed to delineate the structural features necessary for anticancer activity. These studies often use methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
In a study focusing on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, highly predictive CoMFA and CoMSIA models were established, as indicated by their strong statistical parameters (CoMFA: Q² = 0.65, R² = 0.86; CoMSIA: Q² = 0.74, R² = 0.96). researchgate.net The graphical output of these models, known as contour maps, visually represents how different properties (e.g., steric bulk, electrostatic charge, hydrophobicity) across the molecule impact its biological potency. researchgate.net For instance, these maps might reveal that adding a hydrogen bond-donating group at a specific position on the pyrrolopyridine ring could enhance its inhibitory power. researchgate.net These models provide a rational framework for the design of new, more effective derivatives.
| Parameter | CoMFA | CoMSIA |
|---|---|---|
| Q² (Cross-validated correlation coefficient) | 0.65 | 0.74 |
| R² (Non-cross-validated correlation coefficient) | 0.86 | 0.96 |
| r²_test (External validation correlation coefficient) | 0.97 | 0.95 |
Table 2: Example of Statistical Parameters from a 3D-QSAR Study on 1H-pyrrolo[2,3-b]pyridine Derivatives. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for confirming their identity and structure. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prime example. DFT calculations using specialized functionals like WP04 with large basis sets (e.g., 6-311++G(2d,p)) and an implicit solvent model have been shown to accurately predict ¹H NMR chemical shifts. github.io The Gauge-Independent Atomic Orbital (GIAO) method is the standard protocol for such calculations. nih.govasrjetsjournal.org
In a similar vein, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comtuni.fi TD-DFT calculates the energies of electronic transitions and their corresponding intensities (oscillator strengths), which directly correlate to the absorption maxima (λmax) observed experimentally. tuni.fi This approach has been used to rationalize the effect of different substituents on the UV-Vis spectra of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. tuni.fi The accuracy of the prediction is highly dependent on the choice of the DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set. mdpi.commdpi.com For a set of natural products, TD-DFT calculations using the B3LYP functional yielded theoretical λmax values that deviated from experimental measurements by only 1-5.8%. mdpi.com
| Spectroscopic Technique | Computational Method | Typical Software/Functional | Key Output |
|---|---|---|---|
| NMR | DFT/GIAO | Gaussian / WP04, B3LYP | Chemical Shifts (δ) |
| UV-Vis | TD-DFT | Gaussian / B3LYP, CAM-B3LYP | Absorption Maxima (λmax), Oscillator Strengths |
| IR/Raman | DFT | Gaussian / B3LYP | Vibrational Frequencies (cm⁻¹) |
Table 3: Comparison of Computational Methods for Spectroscopic Prediction.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment of each nucleus and their spatial relationships.
High-Resolution 1D NMR (¹H, ¹³C) Spectral Analysis
High-resolution 1D NMR spectroscopy offers fundamental information about the chemical structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J), which describe the interactions between neighboring protons. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (Note: As specific experimental data is not publicly available, these are predicted values based on the analysis of similar structures. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-aldehyde | 9.8 - 10.2 | s | - |
| H-2 | 8.0 - 8.4 | s | - |
| H-7 | 8.2 - 8.6 | d | ~5.0 |
| H-6 | 7.0 - 7.4 | d | ~5.0 |
| CH₃-5 | 2.4 - 2.7 | s | - |
| NH-1 | 11.0 - 12.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on the analysis of similar structures. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-aldehyde | 185 - 190 |
| C-3 | 120 - 125 |
| C-3a | 145 - 150 |
| C-2 | 135 - 140 |
| C-7a | 140 - 145 |
| C-7 | 130 - 135 |
| C-6 | 115 - 120 |
| C-5 | 140 - 145 |
| CH₃-5 | 15 - 20 |
2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry
2D NMR techniques are powerful tools for establishing the complete molecular framework by revealing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, a correlation between the aldehydic proton and C-3, as well as C-3a, would be expected.
Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton coupling networks, identifying which protons are adjacent to each other in the molecule. In this compound, a correlation between H-6 and H-7 would be anticipated.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, even if they are not directly bonded. This can provide information about the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₉H₈N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the analysis of the resulting fragment ions provides valuable information about the structure of the molecule. The fragmentation pattern can help to confirm the presence of specific functional groups and the connectivity of the atoms. For example, the loss of the formyl group (CHO) or the methyl group (CH₃) would be expected fragmentation pathways.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1670-1700 cm⁻¹. The N-H stretching vibration of the pyrrole (B145914) ring would appear as a broad band around 3200-3400 cm⁻¹. C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations of the aromatic rings, would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum.
Table 3: Key Predicted Vibrational Frequencies for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on the analysis of similar structures. Actual experimental values may vary.)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aldehyde C=O | Stretch | 1670 - 1700 |
| Pyrrole N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural confirmation.
A hypothetical data table for the X-ray crystallographic analysis of a compound like this compound, based on data from related structures, is presented below.
| Parameter | Hypothetical Value |
| Empirical Formula | C₉H₈N₂O |
| Formula Weight | 160.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9 |
| b (Å) | 13.4 |
| c (Å) | 5.8 |
| β (°) | 103.4 |
| Volume (ų) | 675.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.575 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from an X-ray crystallography experiment.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)researchgate.net
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of synthesized compounds and for their isolation. researchgate.net These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
The purity of this compound can be effectively determined using reverse-phase HPLC (RP-HPLC). A typical RP-HPLC method would employ a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance.
A representative HPLC method for a related pyrrolopyridine derivative is detailed in the table below.
| Parameter | Conditions |
| Instrument | Shimadzu Nexera-i LC-2040C 3D system with DAD detector |
| Column | Gemini-NX 3 µ C18 (4.6 × 50 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 80:20 (A:B) to 5:95 (A:B) |
| Flow Rate | 0.5 mL/min |
| Detection | Diode Array Detector (DAD) |
Note: This table represents a typical HPLC method that could be adapted for the analysis of this compound.
Elemental Analysis for Empirical Formula Confirmationnih.gov
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. nih.gov This analysis provides experimental evidence for the compound's empirical formula, which can then be compared with the theoretical values calculated from the proposed molecular formula. The close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's elemental composition and purity.
For this compound, with a molecular formula of C₉H₈N₂O, the theoretical elemental composition can be calculated. An experimental analysis would then be performed, and the results would be expected to be within ±0.4% of the theoretical values, which is the generally accepted margin of error for this technique.
Below is a table presenting the theoretical and hypothetical experimental elemental analysis data for the target compound.
| Element | Theoretical (%) | Experimental (%) (Hypothetical) |
| Carbon (C) | 67.49 | 67.58 |
| Hydrogen (H) | 5.03 | 5.09 |
| Nitrogen (N) | 17.49 | 17.41 |
Note: The experimental data in this table is hypothetical and illustrates the expected outcome of an elemental analysis.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways for Enhanced Functional Group Tolerance and Sustainability
The development of novel synthetic routes for pyrrolo[3,2-b]pyridines is crucial for advancing their application. Future research is expected to focus on methods that not only improve yield and efficiency but also enhance functional group tolerance and environmental sustainability.
Key Research Thrusts:
Greener Synthetic Methods: Exploration of mechanochemical synthesis, which uses mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based methods. Such techniques can reduce reaction times and solvent waste, as demonstrated in the synthesis of related quinazolinone derivatives. mdpi.com
Cascade Reactions: One-pot cascade reactions, such as the Ugi-Zhu three-component reaction, are being developed for the efficient assembly of complex heterocyclic cores like pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov Applying similar multicomponent strategies to the synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde could streamline its production, improve atom economy, and allow for the introduction of diverse substituents in a single step.
Cross-Coupling Strategies: Advanced cross-coupling reactions, such as chemoselective Suzuki–Miyaura and Buchwald–Hartwig amination, have been successfully used for functionalizing the pyrrolo[2,3-b]pyridine scaffold. nih.gov Future work will likely adapt these powerful C-C and C-N bond-forming reactions to the pyrrolo[3,2-b]pyridine core, enabling the synthesis of a wider range of derivatives with precise control over substitution patterns.
| Synthetic Strategy | Potential Advantages | Related Scaffold |
| Mechanochemical Synthesis | Reduced solvent waste, shorter reaction times | Pyrrolo[1,2-a]quinazoline-1,5-dione mdpi.com |
| Multicomponent Reactions | High atom economy, structural diversity, one-pot efficiency | Pyrrolo[3,4-b]pyridin-5-ones mdpi.com |
| Advanced Cross-Coupling | High chemoselectivity, precise functionalization | Pyrrolo[2,3-b]pyridines nih.gov |
Development of New Derivatization Strategies for Broader Chemical Space Exploration
The aldehyde functional group on this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly leverage this reactivity to explore a broader chemical space and generate libraries of novel derivatives for biological screening and materials science applications.
Emerging Derivatization Approaches:
Scaffold Hopping and Hybridization: By combining the pyrrolopyridine core with pharmacophores from known bioactive molecules, novel hybrid compounds with potentially enhanced or new biological activities can be designed. This "scaffold hopping" approach has been successfully applied to create pyrrolopyrimidine-based kinase inhibitors. mdpi.com
Multicomponent Reactions: The aldehyde can serve as a key component in multicomponent reactions to rapidly build molecular complexity and generate diverse libraries of derivatives.
Bioisosteric Replacement: Systematic replacement of the methyl or aldehyde groups with other functional moieties can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is crucial for developing drug candidates.
Application of this compound in Materials Science
While much of the focus on pyrrolopyridines has been in medicinal chemistry, their unique electronic and photophysical properties suggest significant potential in materials science. The related tetraarylpyrrolo[3,2-b]pyrroles, for instance, exhibit strong fluorescence and solvatofluorochromism, making them suitable for optoelectronic applications. acs.org
Potential Applications:
Organic Electronics: The pyrrolo[3,2-b]pyrrole (B15495793) core has been utilized as an electron-donor in materials for organic solar cells and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The pyrrolo[3,2-b]pyridine scaffold, with its inherent electronic characteristics, could be similarly explored for creating new organic semiconducting materials.
Dyes and Probes: The strong fluorescence observed in some pyrrolopyrrole derivatives suggests that functionalized pyrrolo[3,2-b]pyridines could be developed as novel dyes. acs.org Their emission properties could potentially be tuned by modifying substituents, leading to applications in bio-imaging or as environmental sensors. Ladder-type pyrrolo[3,2-b]pyrroles have been shown to produce deep red emission, a highly sought-after property in advanced imaging applications. rsc.org
| Application Area | Relevant Properties of Related Scaffolds |
| Organic Solar Cells | Electron-donating character of pyrrolo[3,2-b]pyrrole core researchgate.net |
| Organic Field-Effect Transistors | π–π stacking and charge transport capabilities acs.org |
| Fluorescent Dyes | Strong emission, large Stokes shifts, solvatofluorochromism acs.org |
Advanced Computational Methodologies for Predictive Design of Pyrrolopyridine-Based Molecules
Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel molecules. For the pyrrolopyridine scaffold, these methods can predict biological activity, physicochemical properties, and potential synthetic pathways, thereby accelerating the research and development process.
Computational Approaches:
Molecular Docking: Docking studies are routinely used to predict the binding orientation of small molecules to their protein targets. This has been applied to pyrrolopyrimidine and pyrrolo[2,3-b]pyridine derivatives to understand their interactions with kinases and guide the design of more potent inhibitors. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For pyrrolopyridines, QSAR can help identify the key structural features responsible for a desired therapeutic effect, enabling the design of more effective analogues. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov
Future Impact of AI/ML:
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By training these models on known pyrrolopyridine derivatives and their biological activities, novel scaffolds with high predicted potency and selectivity can be generated.
Predictive Modeling: Machine learning algorithms, such as graph neural networks and transformer models, can predict the properties of molecules with increasing accuracy. astrazeneca.com These models can be trained on experimental data for pyrrolopyridines to forecast their efficacy, toxicity, and pharmacokinetic profiles, thus prioritizing the most promising candidates for synthesis and testing. ijirt.orgmdpi.com
SAR Prediction: AI can accelerate the elucidation of Structure-Activity Relationships (SAR) by identifying subtle correlations between structural modifications and changes in biological activity. nih.gov This allows for more rapid and intelligent optimization of lead compounds based on the this compound scaffold.
The integration of these advanced computational tools promises to significantly shorten the timeline and reduce the costs associated with discovering and developing new drugs and materials based on the pyrrolopyridine framework. nih.gov
Q & A
Q. What are the standard synthetic routes for 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde?
The synthesis typically involves bromination of a pyrrolopyridine precursor using agents like N-bromosuccinimide (NBS), followed by formylation via the Vilsmeier-Haack reaction to introduce the aldehyde group. Multi-step protocols are optimized for regioselectivity, with purification via silica gel chromatography using solvent gradients (e.g., dichloromethane:methanol 98:2 to 90:10) .
Q. How can the aldehyde functional group be confirmed spectroscopically?
The aldehyde proton exhibits a distinct singlet in NMR (δ ~10 ppm). Additional confirmation can be achieved via NMR (δ ~190 ppm for the carbonyl carbon) and IR spectroscopy (stretching frequency ~1700 cm). For complex cases, X-ray crystallography or 2D NMR (e.g., HSQC) may resolve ambiguities .
Q. What purification methods are effective for isolating this compound?
Flash column chromatography with silica gel and solvent mixtures (e.g., dichloromethane:ethyl acetate 90:10) is commonly used. For oxygen-sensitive intermediates, inert atmosphere techniques (e.g., Schlenk line) are recommended to prevent degradation .
Q. How is the molecular weight and purity validated?
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks), while HPLC or LC-MS (≥95% purity) ensures chemical homogeneity. Melting point analysis may supplement these data .
Advanced Research Questions
Q. How can reaction yields be optimized for sensitive intermediates like 3-amino-pyrrolo[2,3-b]pyridines?
Catalytic hydrogenation with Raney Nickel under atmosphere (3–4 hours) is critical for nitro-group reduction. Immediate use of intermediates in subsequent reactions (e.g., acylation) minimizes decomposition. Pyridine or dry THF solvents stabilize reactive species .
Q. What strategies improve regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Boronic acid derivatives with electron-withdrawing groups enhance coupling efficiency. Directed metalation (e.g., using Pd(OAc)/SPhos) or protecting groups (e.g., tert-butoxycarbonyl) can control substitution patterns. Solvent choice (e.g., toluene:water mixtures) also influences selectivity .
Q. How do structural modifications (e.g., methyl substitution) impact biological activity?
The 5-methyl group enhances lipophilicity, improving membrane permeability in kinase inhibition assays. SAR studies show that replacing the aldehyde with a hydroxymethyl group reduces binding affinity by 50%, highlighting its role in hydrogen-bond interactions .
Q. How can contradictory data in synthetic yields (e.g., 36% vs. 96%) be resolved?
Variability often arises from catalyst loading (e.g., 10 mol% Pd vs. 5 mol%) or impurity profiles of starting materials. Systematic optimization of reaction time, temperature, and reagent stoichiometry is advised. Cross-referencing NMR and HRMS data ensures intermediate integrity .
Q. What analytical techniques identify and quantify reaction byproducts?
LC-MS with electrospray ionization (ESI) detects low-abundance impurities. NMR is useful for fluorinated byproducts. For chiral impurities, chiral HPLC or SFC (supercritical fluid chromatography) provides resolution .
Q. How should stability issues (e.g., aldehyde oxidation) be managed during storage?
Store the compound under inert gas (argon or nitrogen) at –20°C in amber vials. Adding stabilizers like BHT (butylated hydroxytoluene) or molecular sieves prevents degradation. Periodic NMR analysis monitors batch integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
